molecular formula C10H10N2O2 B12540645 [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile

Cat. No.: B12540645
M. Wt: 190.20 g/mol
InChI Key: UCXIRPOSTCNIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is a chemical compound with a unique structure that includes an acetylamino group, a cyclohexadienyl ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution, with the reaction proceeding efficiently at elevated temperatures (50°C to 70°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodobenzene diacetate

    Reducing Agents: Sodium borohydride

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-[1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl]acetamide

InChI

InChI=1S/C10H10N2O2/c1-8(13)12-10(6-7-11)4-2-9(14)3-5-10/h2-5H,6H2,1H3,(H,12,13)

InChI Key

UCXIRPOSTCNIQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(C=CC(=O)C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.